Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate
Description
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate is a complex organic compound with the molecular formula C13H21N5O3S
Properties
Molecular Formula |
C13H21N5O3S |
|---|---|
Molecular Weight |
327.41 g/mol |
IUPAC Name |
ethyl 2-[5-(5,6-diaminopyrimidin-4-yl)sulfanylpentanoylamino]acetate |
InChI |
InChI=1S/C13H21N5O3S/c1-2-21-10(20)7-16-9(19)5-3-4-6-22-13-11(14)12(15)17-8-18-13/h8H,2-7,14H2,1H3,(H,16,19)(H2,15,17,18) |
InChI Key |
INBONAJCVRSRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CCCCSC1=NC=NC(=C1N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-hydroxypyrimidine with sulfur-containing reagents under controlled conditions.
Thioether Formation:
Acylation: The resulting thioether is then acylated using ethyl chloroacetate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether linkage, forming simpler derivatives.
Substitution: The amino groups on the pyrimidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified derivatives without the thioether linkage.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate involves its interaction with specific molecular targets. The compound’s thioether linkage and amino groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate can be compared with other similar compounds, such as:
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]butanoyl}amino)acetate: Similar structure but with a shorter alkyl chain.
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]hexanoyl}amino)acetate: Similar structure but with a longer alkyl chain.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific alkyl chain length and ester group, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate, also known as Ethyl 2-(5-((5,6-diaminopyrimidin-4-yl)thio)pentanamido)acetate, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- IUPAC Name : Ethyl 2-[5-(5,6-diaminopyrimidin-4-yl)sulfanylpentanoylamino]acetate
- CAS Number : 882863-84-5
- Molecular Formula : C13H20N4O2S
- Molecular Weight : 284.39 g/mol
This compound exhibits various biological activities primarily attributed to its structural components, particularly the pyrimidine ring and sulfanyl group.
-
Antimicrobial Activity :
- The compound has shown potential antimicrobial properties against various bacterial strains. Research indicates that the presence of the 5,6-diaminopyrimidine moiety enhances its interaction with bacterial enzymes, potentially inhibiting their function and leading to cell death.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
-
Enzyme Inhibition :
- This compound acts as an inhibitor for specific enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.
Toxicological Profile
The safety data sheet indicates that the compound can cause skin and eye irritation upon contact and may have respiratory effects if inhaled. Acute exposure can lead to inflammation and irritation of mucous membranes.
| Toxicity Parameter | Value |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity | Category 3 (Respiratory) |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
